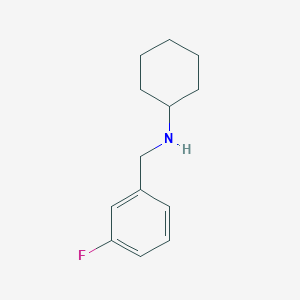
N-(3-Fluorobenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluorobenzyl)cyclohexanamine is a chemical compound with the molecular formula C₁₃H₁₈FN. It is characterized by the presence of a fluorobenzyl group attached to a cyclohexanamine moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)cyclohexanamine typically involves the reaction of 3-fluorobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-(3-Fluorobenzyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclohexanamine moiety contributes to the compound’s overall stability and bioavailability .
類似化合物との比較
- N-(4-Fluorobenzyl)cyclohexanamine
- N-(2-Fluorobenzyl)cyclohexanamine
- N-(3-Chlorobenzyl)cyclohexanamine
Comparison: N-(3-Fluorobenzyl)cyclohexanamine is unique due to the position of the fluorine atom on the benzyl ring, which influences its chemical reactivity and binding properties. Compared to its analogs, such as N-(4-Fluorobenzyl)cyclohexanamine, the 3-fluoro substitution provides distinct steric and electronic effects, making it a valuable compound for specific applications .
生物活性
N-(3-Fluorobenzyl)cyclohexanamine, a compound with the molecular formula C13H18FN, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological evaluations, supported by data tables and relevant studies.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves the introduction of a fluorobenzyl group onto a cyclohexanamine backbone. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and potentially its bioactivity. Structure-activity relationship studies indicate that modifications at the benzyl position can significantly affect biological outcomes.
Table 1: Structure-Activity Relationships of Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | Structure | 0.24 | Inhibitor of NCX |
| 4-((3-fluorophenyl)sulfonyl)-piperidin-4-one | TBD | TBD | Anti-inflammatory |
Inhibition of Sodium-Calcium Exchanger (NCX)
Research indicates that derivatives related to this compound exhibit significant inhibitory activity against the sodium-calcium exchanger (NCX). One notable derivative, 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, showed an IC50 value of 0.24 µM, indicating strong potential for therapeutic applications in cardiac conditions where calcium overload is a concern .
Anti-inflammatory Properties
The anti-inflammatory activity of compounds structurally related to this compound has been evaluated using RAW264.7 macrophage cells. These studies typically measure the inhibition of nitric oxide (NO) production induced by lipopolysaccharides (LPS). Preliminary results suggest that certain analogs can significantly reduce NO secretion, indicating potential use in treating inflammatory diseases .
Case Studies
- Cardiovascular Applications : A study explored the effects of NCX inhibitors on cardiomyocytes under stress conditions. The findings suggested that compounds like this compound could mitigate calcium overload and improve cell viability during ischemic events.
- Cancer Research : Investigations into the cytotoxic effects of related compounds on tumor cell lines revealed selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYLCWFYZXAELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595256 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500221-71-6 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














